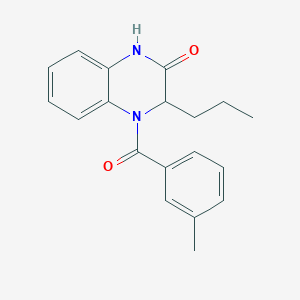

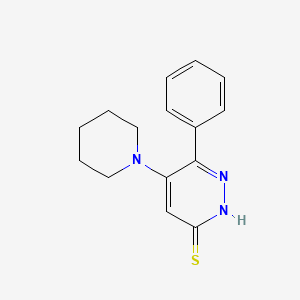

![molecular formula C11H9N5 B2402444 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 405224-27-3](/img/structure/B2402444.png)

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

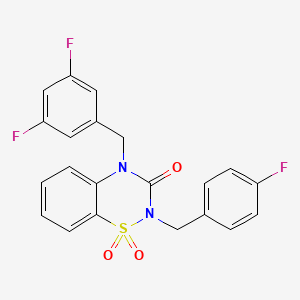

“5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The IUPAC name for this compound is 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-c]pyridines, which includes “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine”, involves several steps . The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds is described, and these compounds can be selectively elaborated along multiple growth vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Molecular Structure Analysis

The molecular structure of “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” is represented by the molecular formula C11H9N5 . The compound’s structure includes a pyrazole ring bound to a phenyl group .

Chemical Reactions Analysis

The chemical reactions involving “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .

Aplicaciones Científicas De Investigación

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, which include “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine”, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Anti-inflammatory Agents

Pyridazin-3(2H)-ones, a class of compounds that includes “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine”, are known to have anti-inflammatory properties . They act by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .

Analgesic Drugs

In addition to their anti-inflammatory properties, these compounds are also used as analgesic drugs . They are used in the treatment of pain, especially when it is associated with inflammation .

Antiviral and Antitumor Agents

Due to their structural similarities to nucleic bases, pyrazolotriazines, which include “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine”, can act as metabolites and therefore they can be useful as antiviral and antitumor agents .

Synthesis of Energetic Ionic Compounds

The compound “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine” has been used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds . These compounds show good detonation performances and low sensitivities .

Synthesis of Fused Pyridinyl Azides

The synthetic strategy used for the synthesis of “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine” could be employed for the synthesis of fused pyridinyl azides . This highlights its importance in the field of heterocyclic chemistry .

Direcciones Futuras

The future directions for “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” could involve further exploration of its potential as a TRK inhibitor . Additionally, the compound’s utility in fragment-based drug discovery (FBDD) could be explored further, given its ability to be selectively elaborated along multiple growth vectors .

Propiedades

IUPAC Name |

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJKZGGGSJDJQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)

![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)

![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)

![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)